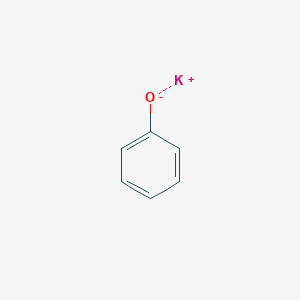
苯氧钾
概述
描述
Potassium phenoxide, also known as potassium phenolate, is an organic compound with the molecular formula C6H5OK. It is the potassium salt of phenol and is characterized by its white crystalline appearance. This compound is known for its strong nucleophilic properties and is widely used in organic synthesis and various industrial applications.
科学研究应用
Potassium phenoxide has a wide range of applications in scientific research, including:
作用机制
Target of Action
Potassium phenoxide, also known as phenolate when in its ionized form, primarily targets electrophiles . Electrophiles are species that are attracted to electrons and participate in chemical reactions by accepting an electron pair in order to bond to a nucleophile .
Mode of Action
Potassium phenoxide is a strong nucleophile, comparable to carbanions or tertiary amines . It is very reactive towards electrophilic aromatic substitution . This means it can donate an electron pair to an electrophile, resulting in a new bond . The phenoxide ion is particularly reactive due to the negative charge on the oxygen, which is delocalized over the aromatic ring . This delocalization of charge increases the electron density of the ring, making it more attractive to electrophiles .
Biochemical Pathways
Potassium phenoxide can participate in various biochemical pathways. One key pathway is the electrophilic aromatic substitution reaction . In this pathway, the phenoxide ion reacts with an electrophile, leading to the substitution of a hydrogen atom in the aromatic ring with the electrophile . This reaction is often used in the synthesis of various organic compounds .
Pharmacokinetics
The pharmacokinetics of potassium phenoxide, like other compounds, would involve its absorption, distribution, metabolism, and excretion (ADME). Generally, the properties of a compound like potassium phenoxide would depend on factors such as its molecular size, polarity, solubility, and stability .
Result of Action
The result of potassium phenoxide’s action is the formation of new organic compounds through electrophilic aromatic substitution . For example, it can react with carbon dioxide to form salicylic acid . The specific products formed would depend on the electrophile involved in the reaction .
Action Environment
The action of potassium phenoxide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization of phenol to form phenoxide . Furthermore, the presence of other ions, such as sodium ions, can influence the reactivity of the phenoxide ion .
安全和危害
Potassium phenoxide is a chemical that should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
准备方法
Synthetic Routes and Reaction Conditions: Potassium phenoxide can be synthesized through the reaction of phenol with potassium hydroxide. The reaction typically involves dissolving phenol in water and adding potassium hydroxide to the solution. The mixture is then stirred at room temperature, and the water is evaporated under reduced pressure to yield potassium phenoxide .
Industrial Production Methods: In industrial settings, potassium phenoxide is produced by reacting phenol with potassium hydroxide in a solvent such as toluene. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
化学反应分析
Types of Reactions: Potassium phenoxide undergoes various types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Sodium borohydride (NaBH4)
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the electrophile used
相似化合物的比较
- Sodium phenoxide (C6H5ONa)
- Lithium phenoxide (C6H5OLi)
- Phenol (C6H5OH)
Comparison: Potassium phenoxide is similar to sodium phenoxide and lithium phenoxide in terms of its chemical structure and reactivity. potassium phenoxide is often preferred in certain reactions due to its higher solubility in organic solvents and its ability to form more stable complexes with various substrates . Compared to phenol, potassium phenoxide is a stronger nucleophile and is more reactive in electrophilic aromatic substitution reactions .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Potassium phenoxide involves the reaction of phenol with potassium hydroxide in an aqueous solution. This reaction results in the formation of Potassium phenoxide and water.", "Starting Materials": [ "Phenol", "Potassium hydroxide", "Water" ], "Reaction": [ "Mix Phenol and Potassium hydroxide in an aqueous solution", "Stir the mixture until the Potassium hydroxide dissolves completely", "Heat the mixture to a temperature of around 70-80°C", "Continue stirring the mixture for about 1 hour", "Allow the mixture to cool down to room temperature", "Filter the mixture to obtain a solid residue", "Wash the solid residue with water to remove any impurities", "Dry the solid residue to obtain Potassium phenoxide" ] } | |
CAS 编号 |
100-67-4 |
分子式 |
C6H6KO |
分子量 |
133.21 g/mol |
IUPAC 名称 |
potassium;phenoxide |
InChI |
InChI=1S/C6H6O.K/c7-6-4-2-1-3-5-6;/h1-5,7H; |
InChI 键 |
RKHQZMOCQHXUBC-UHFFFAOYSA-N |
手性 SMILES |
C1=CC=C(C=C1)[O-].[K+] |
SMILES |
C1=CC=C(C=C1)[O-].[K+] |
规范 SMILES |
C1=CC=C(C=C1)O.[K] |
| 100-67-4 | |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
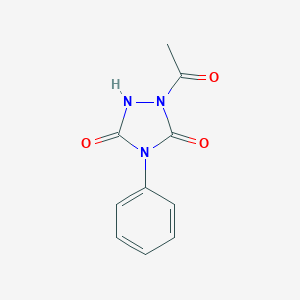
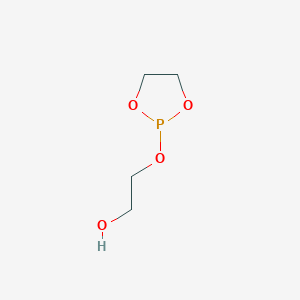

![3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B93077.png)

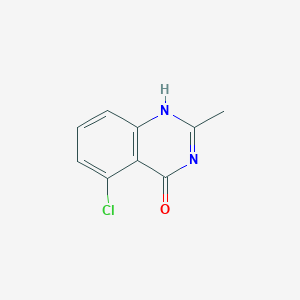


![[(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane](/img/structure/B93083.png)
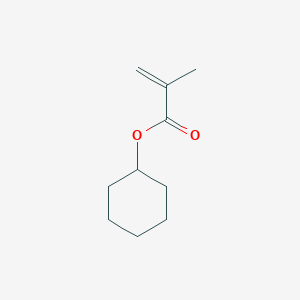

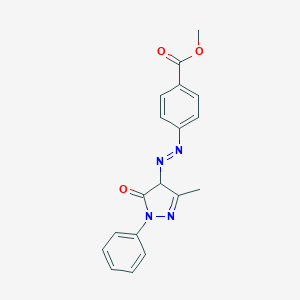

![Sulfilimine, S,S-bis(1-methylethyl)-N-[(4-methylphenyl)sulfonyl]-](/img/structure/B93090.png)
